molecular formula C21H19NO3 B4393594 N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide

N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide

Cat. No. B4393594
M. Wt: 333.4 g/mol
InChI Key: HDWXNRUVIJCXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide, also known as FFA4 agonist, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist exerts its effects by binding to and activating the free fatty acid receptor 4 (N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide), also known as GPR120. N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide is expressed in various tissues, including adipose tissue, pancreas, and immune cells. Upon activation, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide stimulates downstream signaling pathways, including G-protein coupled receptor signaling and β-arrestin signaling. These pathways lead to various physiological effects, including insulin secretion, glucose uptake, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been shown to have various biochemical and physiological effects, including improving glucose homeostasis, increasing insulin sensitivity, reducing inflammation, and inhibiting tumor growth. These effects are mediated by the activation of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide and downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in lab experiments is its specificity for N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide receptor activation. This allows for the study of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide-mediated effects without the interference of other signaling pathways. However, a limitation of using N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist is its potential off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist. One direction is the development of more potent and selective N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonists for therapeutic applications. Another direction is the investigation of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in other disease models, such as neurodegenerative diseases. Additionally, the role of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in the gut-brain axis and its potential effects on appetite and food intake warrants further investigation.
Conclusion:
In conclusion, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist is a promising chemical compound that has potential applications in various fields, including metabolic diseases, inflammation, and cancer. Its mechanism of action involves the activation of N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide and downstream signaling pathways, leading to various biochemical and physiological effects. While there are advantages and limitations to using N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist in lab experiments, the future directions for its study are promising.

Scientific Research Applications

N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been extensively studied for its potential applications in various fields, including metabolic diseases, inflammation, and cancer. In metabolic diseases, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been shown to improve glucose homeostasis and insulin sensitivity. Inflammation studies have demonstrated that N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In cancer research, N-(3-acetylphenyl)-3-(5-phenyl-2-furyl)propanamide agonist has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(5-phenylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-15(23)17-8-5-9-18(14-17)22-21(24)13-11-19-10-12-20(25-19)16-6-3-2-4-7-16/h2-10,12,14H,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWXNRUVIJCXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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